

Enthalpy of Formation of Acetone Enol: A Technical Guide

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Compound of Interest

Compound Name: Propen-2-ol

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Abstract

This technical guide provides a comprehensive overview of the standard enthalpy of formation for acetone enol (prop-1-en-2-ol), a key tautomer of acetone. Due to its transient nature, direct calorimetric determination of its heat of formation is not feasible. Consequently, its thermochemical properties are primarily established through a combination of experimental measurements on related species and high-level theoretical computations, which are integrated into a self-consistent thermochemical network. This document summarizes the most reliable quantitative data available, outlines the advanced methodologies used for its determination, and illustrates the fundamental keto-enol tautomerism.

Quantitative Data: Standard Enthalpy of Formation

The most accurate and reliable thermochemical data for acetone enol are provided by the Active Thermochemical Tables (ATcT).^{[1][2]} These values are derived from a comprehensive analysis of a vast network of experimental and theoretical data. Acetone enol exists as two distinct conformers, syn and anti, depending on the orientation of the hydroxyl group.

The standard gas-phase enthalpy of formation ($\Delta_f H^\circ$) for both conformers at 298.15 K is presented below. For context, the corresponding value for the more stable keto form (acetone) is also included.

Chemical Species	Conformer	Formula	Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$, 298.15 K)	Uncertainty
Acetone Enol	syn	<chem>CH3C(OH)CH2</chem>	-163.5 kJ/mol	± 0.9 kJ/mol
Acetone Enol	anti	<chem>CH3C(OH)CH2</chem>	-159.3 kJ/mol	± 0.9 kJ/mol
Acetone (Keto)	N/A	<chem>(CH3)2CO</chem>	-217.5 kJ/mol	± 0.4 kJ/mol

Data sourced from Argonne National Laboratory's Active Thermochemical Tables (ATcT). The uncertainties represent 95% confidence limits.

Methodologies for Determination

The enthalpy of formation of a transient species like acetone enol cannot be determined by traditional experimental methods such as combustion calorimetry, which are suitable for stable compounds.^{[3][4]} Instead, its value is derived from a combination of sophisticated experimental techniques and computational chemistry, with the Active Thermochemical Tables (ATcT) methodology providing the benchmark values.

The Active Thermochemical Tables (ATcT) Protocol

The ATcT approach is a paradigm shift from traditional sequential thermochemistry.^{[1][2][5]} It determines the thermochemistry of chemical species by constructing and solving a large Thermochemical Network (TN).

Core Principles:

- Network Construction: The TN incorporates all available high-quality experimental and theoretical data relevant to the species of interest. This includes reaction enthalpies, ionization energies from photoionization spectroscopy, bond dissociation energies, and gas-phase acidities.^{[5][6]}
- Data Evaluation: Each piece of data is critically evaluated, assigned a well-defined uncertainty, and re-interpreted if necessary.

- Statistical Solution: The TN is treated as a large system of equations. A weighted least-squares analysis is performed to find the optimal solution that is simultaneously consistent with all the data in the network. This process identifies and resolves conflicts between different data sources.[7][8]
- Provenance and Correlation: The final thermochemical values for a species like acetone enol come with a detailed provenance, indicating which experimental and theoretical determinations were most influential. It also quantifies the correlation with the thermochemistry of other species in the network.

The ATcT workflow is a computational protocol that leverages a vast database of chemical knowledge to produce highly accurate and reliable thermochemical data for species that are difficult or impossible to measure directly.

Contributing Experimental Techniques

While no single experiment directly yields the standard enthalpy of formation of acetone enol, several techniques provide crucial data points that are incorporated into the Thermochemical Network. For unstable enols and other transient species, gas-phase methods are paramount.

Key Experimental Methods:

- Photoionization Mass Spectrometry (PIMS): This technique is used to determine the ionization energies of molecules and the appearance energies of fragment ions. By creating the enol *in situ* (e.g., through pyrolysis of a precursor) and ionizing it, its adiabatic ionization energy can be measured. This value, combined with the known heat of formation of the resulting cation and the precursor, allows for the calculation of the neutral enol's enthalpy of formation through a thermochemical cycle.[6][9]
- Tandem Mass Spectrometry: Techniques like Neutralization-Reionization Mass Spectrometry (NRMS) can be used to generate and characterize transient neutral species in the gas phase. While challenging, these methods can provide valuable structural and energetic information.
- Crossed Molecular Beam (CMB) Experiments: These experiments allow the study of reaction dynamics under single-collision conditions and can be used to identify transient products and intermediates, providing insights into reaction pathways that form or consume enols.[10]

Computational Chemistry Protocols

High-level ab initio quantum chemical calculations are essential for providing theoretical data to the Thermochemical Network, especially for species where experimental data is sparse.

Typical Computational Workflow:

- Geometry Optimization: The molecular geometry of the acetone enol conformers is optimized using a high-level theoretical method (e.g., Coupled Cluster with single, double, and perturbative triple excitations, CCSD(T)).
- Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE).[\[11\]](#)
- High-Accuracy Energy Calculation: Single-point energy calculations are performed using very large basis sets (e.g., extrapolating to the complete basis set limit) and include corrections for core-valence electron correlation, relativistic effects, and other smaller contributions.[\[12\]](#)[\[13\]](#)
- Enthalpy of Formation Calculation: The calculated total atomization energy is combined with the well-known experimental enthalpies of formation of the constituent atoms in their standard states to yield a theoretical gas-phase enthalpy of formation at 0 K. This is then corrected to 298.15 K using calculated thermal contributions.[\[11\]](#)[\[12\]](#)

Visualization of Tautomerism

The central chemical relationship involving acetone enol is its equilibrium with the more stable keto form, acetone. This keto-enol tautomerization is a fundamental concept in organic chemistry.

Caption: Keto-enol tautomerism of acetone.

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